Esterification Yield Advantage
Methyl 4-bromo-2-naphthoate can be synthesized with a high yield of ~95% via the esterification of 4-bromo-2-naphthoic acid, as reported in the literature [1]. This compares favorably to the synthesis of its regioisomer, methyl 6-bromo-2-naphthoate, which is reported with yields of 95-100% under specific conditions, but the 4-bromo isomer offers a distinct advantage in accessing the 1,3-disubstituted naphthalene scaffold for specific pharmaceutical targets .
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | ~95% |
| Comparator Or Baseline | Methyl 6-bromo-2-naphthoate (reported yields of 95-100%) |
| Quantified Difference | Comparable yield, but with distinct regiochemical advantage for specific downstream applications. |
| Conditions | Esterification of the corresponding bromo-naphthoic acid with methanol. |
Why This Matters
High synthetic yield ensures cost-effective production, while the specific 4-bromo substitution pattern is essential for constructing the 1,3-disubstituted naphthalene core required for tachykinin receptor antagonists and other bioactive molecules.
- [1] Escudero, S.; Perez, D.; Guitian, E.; Castedo, L. Tetrahedron Letters, 1997, 38(30), 5375-5378. View Source
